molecular formula C9H8ClFO B1486351 3-(2-Chloro-6-fluorophenyl)propanal CAS No. 862574-71-8

3-(2-Chloro-6-fluorophenyl)propanal

Cat. No. B1486351
M. Wt: 186.61 g/mol
InChI Key: ZIHFMCKJCADUMG-UHFFFAOYSA-N
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Description

“3-(2-Chloro-6-fluorophenyl)propanal” is a chemical compound with the molecular formula C9H8ClFO . It’s a versatile material used in scientific research, with applications in various fields, including pharmaceuticals, organic synthesis, and materials science.


Molecular Structure Analysis

The molecular structure of “3-(2-Chloro-6-fluorophenyl)propanal” consists of a propanal group attached to a 2-chloro-6-fluorophenyl group . The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been utilized in the synthesis and structure characterization of related chemical entities, demonstrating its role in forming compounds with specific chemical and physical properties. For instance, it has been involved in the synthesis of chalcone derivatives through experimental techniques like FTIR, proton NMR, and UV-Visible spectroscopy. These derivatives are analyzed using density functional theory, highlighting the compound's utility in facilitating understanding of molecular structure and reactivity (Bhumannavar, 2021).

Asymmetric Synthesis

Research has shown the use of derivatives related to "3-(2-Chloro-6-fluorophenyl)propanal" in the asymmetric synthesis of chiral intermediates for antidepressant drugs. The utilization of microbial reductases to achieve high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol is a prime example of the compound's relevance in producing chiral pharmaceutical intermediates (Choi et al., 2010).

Molecular Structure and Pharmacokinetic Studies

The compound and its derivatives have been the subject of pharmacokinetic studies, offering insights into their behavior and potential therapeutic applications. For example, studies on 3-fluorophenmetrazine, a derivative, provide crucial data for interpreting forensic and clinical cases, showcasing the compound's importance in the development of new drugs or understanding the pharmacokinetics of novel psychoactive substances (Grumann et al., 2019).

Analgesic and Anti-inflammatory Activities

Fluorine-containing derivatives of "3-(2-Chloro-6-fluorophenyl)propanal" have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies contribute to the development of new pharmaceutical agents with improved therapeutic profiles (Deshpande & Pai, 2012).

Anticancer Drug Intermediates

The compound serves as an important intermediate in the synthesis of biologically active anticancer drugs. Research on synthesizing related compounds has established efficient methods, emphasizing the compound's utility in developing anticancer therapeutics (Zhang et al., 2019).

Safety And Hazards

According to the safety data sheet, “3-(2-Chloro-6-fluorophenyl)propanal” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and used only in well-ventilated areas .

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHFMCKJCADUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651200
Record name 3-(2-Chloro-6-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)propanal

CAS RN

862574-71-8
Record name 2-Chloro-6-fluorobenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862574-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-6-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyridine complex with sulfur trioxide (40.35 g, 0.225 mol) in dimethylsulfoxide (50 mL) was slowly added to a solution of 3-(2-chloro-6-fluoro-phenyl)-propan-1-ol (20.6 g, 0.109 mol) and triethylamine (25.8 g, 0.225 mol) in dichloromethane (250 mL) at 0° C. The reaction was allowed to stir for 30 minutes, and then it was poured into a saturated aqueous solution of sodium chloride and extracted with ethyl acetate. The combined organic layers were washed twice with water and then with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate and evaporated to dryness. The crude product was purified by silica gel chromatography to afford 3-(2-Chloro-6-fluoro-phenyl)-propionaldehyde (15 g, 80 mmol, 74%), 1H NMR (CDCl3): δ 9.83 (s, 1H), 7.24-7.00 (m, 2H), 6.99-6.94 (m, 1H), 3.13-3.09 (m, 2H), 2.75-2.71 (m, 2H).
Quantity
40.35 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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